5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic compound known for its diverse applications in medicinal chemistry. It is structurally characterized by a pyrimidine ring substituted with a trimethoxyphenyl group, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with β-methoxypropionitrile in the presence of sodium methoxide. The mixture is refluxed and then chilled to induce crystallization . Another method involves stirring and heating the reactants under reflux conditions, followed by filtration to obtain the desired product .
Industrial Production Methods
For industrial production, the synthesis process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have enhanced biological activities .
Scientific Research Applications
5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as an antibacterial and antiprotozoal agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The primary mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleic acids and proteins, leading to the antibacterial and antiprotozoal effects of the compound .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: A well-known antibacterial agent with a similar structure and mechanism of action.
Trimetrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Colchicine: Though structurally different, it shares the trimethoxyphenyl group and is used to treat gout
Uniqueness
5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
50846-63-4 |
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Molecular Formula |
C14H16N2O6 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O6/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(17)15-14(19)16-13(8)18/h5-6,8H,4H2,1-3H3,(H2,15,16,17,18,19) |
InChI Key |
ZCWHBQADJCQMLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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